molecular formula C22H18N2O2 B11260881 N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11260881
M. Wt: 342.4 g/mol
InChI Key: MVICTBNOVGTIEH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a carboxamide group, making it a valuable molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions. The resulting benzoxazole is then reacted with 2,4-dimethylphenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: A related compound with similar structural features but different functional groups.

    Amitraz: Another compound with a similar phenyl structure, used as an insecticide and acaricide.

Uniqueness

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide stands out due to its unique benzoxazole ring fused with a carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H18N2O2/c1-14-8-10-19(15(2)12-14)23-22(25)17-9-11-20-18(13-17)21(26-24-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)

InChI Key

MVICTBNOVGTIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C

Origin of Product

United States

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